molecular formula C13H18BrN3O4 B13546118 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid

3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid

Cat. No.: B13546118
M. Wt: 360.20 g/mol
InChI Key: LRWDYVBLBLADJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo-diazepine class, characterized by a fused imidazole and diazepine ring system. Key features include:

  • Bromine at position 3, enabling halogen-mediated cross-coupling reactions.
  • tert-Butoxycarbonyl (Boc) group at position 7, providing steric protection and synthetic versatility.
  • The compound serves as a pharmaceutical intermediate, particularly in medicinal chemistry for modulating biological targets such as GABAA receptors or kinase enzymes .

Properties

Molecular Formula

C13H18BrN3O4

Molecular Weight

360.20 g/mol

IUPAC Name

3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid

InChI

InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(20)16-5-4-8-9(10(18)19)15-11(14)17(8)7-6-16/h4-7H2,1-3H3,(H,18,19)

InChI Key

LRWDYVBLBLADJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Pathway A: Bromination Followed by Cyclization

Based on data from, a typical route involves:

  • Step 1: Bromination of a suitable heterocyclic precursor (e.g., imidazo[1,5-d]diazepine) using N-bromosuccinimide in acetonitrile at 0-25°C.
  • Step 2: Protection of amino groups with Boc anhydride in dichloromethane.
  • Step 3: Cyclization via dehydration in the presence of phosphorus oxychloride at elevated temperatures.
  • Step 4: Final purification through chromatography to isolate the target compound.

Pathway B: Multi-Component Assembly

From, an alternative involves:

  • Preparing an amino precursor with a suitable leaving group.
  • Coupling with a brominated intermediate under basic conditions.
  • Cyclizing under thermal conditions to form the diazepine ring.
  • Protecting groups are introduced at strategic steps to improve yields.

Data Summary and Comparative Table

Parameter Method 1 (Electrophilic Bromination + Cyclization) Method 2 (Multi-step Assembly) Reference
Starting Material Heterocyclic precursor with amino groups Amino acid derivatives ,
Brominating Agent N-bromosuccinimide Bromine (Br₂) ,
Protecting Group Boc anhydride Boc anhydride ,
Cyclization Conditions Phosphorous oxychloride, reflux Heating in acetic acid or DMF ,
Typical Yield 65-80% 60-75% ,

Notes on Reaction Optimization and Challenges

  • Selectivity: Controlling regioselectivity during bromination is critical; excess brominating agents or high temperatures can lead to polybromination.
  • Protection strategies: Proper timing of Boc protection prevents side reactions and improves overall yield.
  • Purification: Chromatography remains essential to isolate high-purity compounds, especially when multiple by-products form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various substituted imidazo[1,5-d][1,4]diazepine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate (CAS 1445951-62-1)
  • Core Structure : Imidazo[1,5-d][1,4]diazepine (identical to the target compound).
  • Substituents : Bromine at positions 1 and 3; Boc group at position 7.
  • Molecular Weight : 395.1 g/mol.
  • Key Differences :
    • Dual bromine atoms enhance reactivity for sequential cross-coupling reactions.
    • Lacks the carboxylic acid group, limiting hydrogen-bonding interactions.
  • Applications : Suitable for synthesizing bis-arylated derivatives .
tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate (CAS 1251020-42-4)
  • Core Structure : Imidazo[1,2-d][1,4]diazepine (positional isomer of the target).
  • Substituents : Bromine at position 2; Boc group at position 7.
  • Key Differences :
    • Altered bromine position reduces steric hindrance during substitution reactions.
    • Carboxylic acid absent, favoring lipophilicity over aqueous solubility.
  • Synthesis : Produced via palladium-catalyzed coupling, similar to the target compound’s methodology .
7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
  • Core Structure : Imidazo[1,5-a]pyrazine (pyrazine instead of diazepine ring).
  • Substituents : Ethyl ester at position 1; Boc group at position 7.
  • Key Differences :
    • Pyrazine ring reduces nitrogen count and alters electronic properties.
    • Ethyl ester enhances stability but requires hydrolysis for carboxylic acid activation.
  • Applications : Intermediate for kinase inhibitors due to pyrazine’s affinity for ATP-binding pockets .

Functional Group Comparison

Compound Bromine Position Carboxylic Acid Boc Group Molecular Weight (g/mol) Key Reactivity
Target Compound 3 Yes Yes ~375 (estimated) Cross-coupling, acid-base reactions
tert-Butyl 1,3-dibromo... (CAS 1445951-62-1) 1, 3 No Yes 395.1 Sequential coupling
tert-Butyl 2-bromo... (CAS 1251020-42-4) 2 No Yes ~370 (estimated) Sterically accessible coupling
7-tert-Butyl 1-ethyl... 3 No (ethyl ester) Yes 374.23 Ester hydrolysis required

Biological Activity

3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid (CAS No: 1094091-46-9) is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Pharmacological Activity

Research indicates that this compound may exhibit various biological activities:

1. Inhibition of Enzymatic Activity

Recent studies have highlighted the role of lysosomal phospholipase A2 (PLA2G15) as a target for various drugs. Inhibition of PLA2G15 has been associated with phospholipidosis, a pathological condition resulting from drug accumulation in lysosomes. The compound's structural features suggest it could interact with this enzyme, potentially leading to similar effects as other known inhibitors .

2. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related imidazodiazepines have shown promise against various bacterial strains. While specific data on 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid is limited, its structural analogs demonstrate significant antibacterial properties .

3. Neuropharmacological Effects

Compounds within the imidazodiazepine class are often investigated for their neuroactive properties. They may influence neurotransmitter systems and exhibit anxiolytic or sedative effects. Further studies are needed to elucidate the specific neuropharmacological profile of this compound .

Case Studies and Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityFindings
Inhibition of PLA2G15Identified as a primary target for cationic amphiphilic drugs; potential for predicting drug-induced phospholipidosis.
Antimicrobial ActivityRelated compounds showed effectiveness against bacterial strains; suggests potential for further exploration in this area.
Neuropharmacological EffectsImidazodiazepines generally exhibit effects on neurotransmitter systems; specific effects of this compound remain to be characterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-7-[(tert-butoxy)carbonyl]imidazo[1,5-d][1,4]diazepine-1-carboxylic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : A common approach involves tert-butyl carbamate protection and bromination steps. For example, tert-butoxycarbonyl (Boc) protection can be achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). Bromination may utilize N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) . Yield optimization requires monitoring reaction intermediates via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DCM/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves the imidazole and diazepine ring systems. The tert-butoxy carbonyl group shows a singlet at ~1.4 ppm (¹H) and ~80 ppm (¹³C). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H-3 near 7.5 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • IR : The carboxylic acid C=O stretch appears at ~1700 cm⁻¹, while the Boc group shows C=O at ~1680 cm⁻¹.
  • Ambiguities : Overlapping signals in crowded regions (e.g., diazepine protons) may require 2D NMR (COSY, HSQC) .

Q. What safety precautions are essential when handling this compound, given its reactive functional groups?

  • Methodological Answer :

  • Hazard Codes : The bromine substituent and Boc group may pose health (H300/H330: fatal if swallowed/inhaled) and environmental (H400: toxic to aquatic life) risks .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Target Identification : Use docking simulations (AutoDock Vina) to predict binding affinities for biological targets (e.g., kinases or GPCRs).
  • Reactivity Prediction : DFT calculations (Gaussian, ORCA) model bromine’s electrophilic behavior and Boc deprotection kinetics.
  • Case Study : ICReDD’s workflow combines quantum chemical reaction path searches with experimental validation to prioritize derivatives .

Q. What strategies resolve contradictions in reported synthetic yields for this compound, particularly in Boc deprotection steps?

  • Methodological Answer :

  • Data Comparison : Tabulate literature conditions (Table 1):
Acid CatalystSolventTemp (°C)Yield (%)Source
TFADCM2594
HCl (gas)Dioxane082
  • Root Cause Analysis : TFA’s strong acidity and polar aprotic solvents (DCM) enhance Boc cleavage efficiency. Lower yields with HCl may stem from incomplete deprotection or side reactions. Validate via ¹H NMR (disappearance of Boc signal) .

Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing waste?

  • Methodological Answer :

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Design : Use a 2³ factorial design (8 experiments) to test interactions. Response variables: yield, purity (HPLC).
  • Example : For bromination, factors may include NBS equivalents (1.0–1.5), reaction time (2–6 h), and solvent (DCM vs. THF). Central composite designs refine optimal conditions .

Q. What methodologies enable the synthesis of inorganic/organic salts from this compound, and how do salt forms influence physicochemical properties?

  • Methodological Answer :

  • Salt Formation : React the carboxylic acid with bases (e.g., NaOH, amines) in ethanol/water. Monitor pH (target 7–8) to precipitate salts.
  • Characterization : Compare solubility (USP methods), melting points (DSC), and stability (accelerated aging at 40°C/75% RH). For example, sodium salts often enhance aqueous solubility >10-fold .

Methodological Innovation Questions

Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) predict optimal reaction conditions for novel derivatives?

  • Methodological Answer :

  • Workflow : Train neural networks on existing reaction data (e.g., solvents, catalysts, yields) to recommend conditions for new substrates.
  • Case Study : AI models integrated with COMSOL simulate heat/mass transfer in scaled-up reactions, reducing trial-and-error experimentation .

Q. How do isotopic labeling (e.g., ¹³C or ²H) and kinetic studies elucidate the mechanism of diazepine ring formation?

  • Methodological Answer :

  • Labeling : Synthesize ¹³C-labeled tert-butoxycarbonyl intermediates to track ring closure via intramolecular cyclization.
  • Kinetics : Use stopped-flow NMR to measure rate constants (k) under varying temperatures. Arrhenius plots reveal activation energies, guiding catalyst selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.